3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone class. This compound is characterized by its azetidin-2-one core, which is a four-membered lactam ring, and the presence of phenyl and trifluoromethylphenyl groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under vigorous stirring to ensure complete cyclization and formation of the azetidin-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the phenyl and trifluoromethylphenyl groups.
Scientific Research Applications
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s azetidin-2-one core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the azetidin-2-one core.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a pyrazole ring instead of an azetidin-2-one ring .
Uniqueness
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is unique due to its combination of the azetidin-2-one core and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13F3N2O |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
3-amino-4-phenyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)11-6-8-12(9-7-11)21-14(13(20)15(21)22)10-4-2-1-3-5-10/h1-9,13-14H,20H2 |
InChI Key |
XSTYFAKLOQDJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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